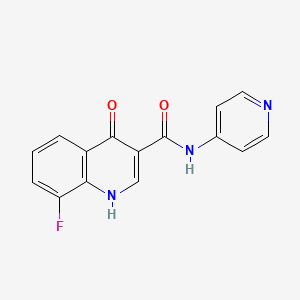![molecular formula C14H11ClN4O3S B11045561 1-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-1H-tetrazole](/img/structure/B11045561.png)
1-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-[(4-Chlorophenyl)sulfonyl]-5-methoxyphenyl}-1H-1,2,3,4-tetraazole is a complex organic compound characterized by its unique structure, which includes a sulfonyl group, a methoxy group, and a tetraazole ring
Preparation Methods
The synthesis of 1-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-1H-1,2,3,4-tetraazole typically involves multiple steps, including the formation of the tetraazole ring and the introduction of the sulfonyl and methoxy groups. One common synthetic route involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-amino-5-methoxybenzoic acid, followed by cyclization to form the tetraazole ring. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
1-{3-[(4-Chlorophenyl)sulfonyl]-5-methoxyphenyl}-1H-1,2,3,4-tetraazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{3-[(4-Chlorophenyl)sulfonyl]-5-methoxyphenyl}-1H-1,2,3,4-tetraazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-1H-1,2,3,4-tetraazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of enzyme activity. The methoxy group and tetraazole ring may also contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
1-{3-[(4-Chlorophenyl)sulfonyl]-5-methoxyphenyl}-1H-1,2,3,4-tetraazole can be compared with other similar compounds, such as:
4-[(4-Chlorophenyl)sulfonyl]benzoic acid: This compound shares the sulfonyl and chlorophenyl groups but lacks the tetraazole ring.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound has a similar sulfonyl group and aromatic ring but features a thiadiazole ring instead of a tetraazole ring. The uniqueness of 1-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-1H-1,2,3,4-tetraazole lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H11ClN4O3S |
|---|---|
Molecular Weight |
350.8 g/mol |
IUPAC Name |
1-[3-(4-chlorophenyl)sulfonyl-5-methoxyphenyl]tetrazole |
InChI |
InChI=1S/C14H11ClN4O3S/c1-22-12-6-11(19-9-16-17-18-19)7-14(8-12)23(20,21)13-4-2-10(15)3-5-13/h2-9H,1H3 |
InChI Key |
CFUOODYRZQBOAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C=NN=N2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-cycloheptyl-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11045492.png)
![Ethyl 5-{3-[(furan-2-ylmethyl)amino]-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11045493.png)
![1-Hydroxy-4,4,6-trimethyl-4h-pyrrolo[3,2,1-ij]quinolin-2(1h)-one](/img/structure/B11045502.png)
![7-(3-Hydroxy-4-methoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11045505.png)
![5-(3,4-Dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11045509.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11045512.png)
![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B11045517.png)

![6-phenyl-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione](/img/structure/B11045534.png)
![3-(Propan-2-yl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11045541.png)
![Methyl 5-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]thiophene-2-carboxylate](/img/structure/B11045555.png)
![3-(2,3-Difluorophenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11045560.png)

